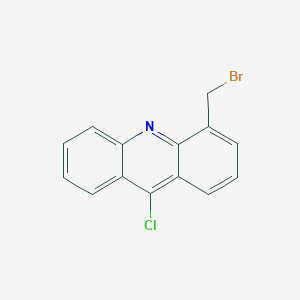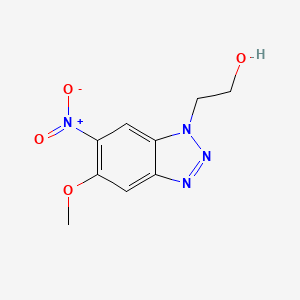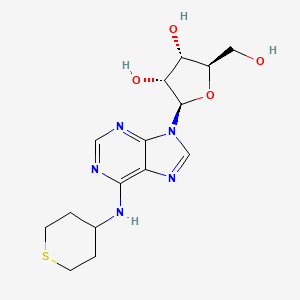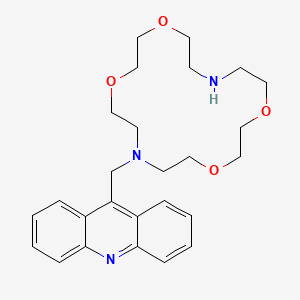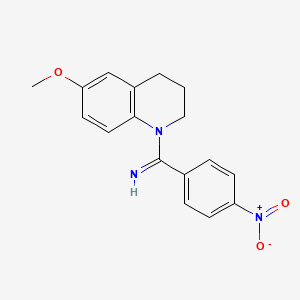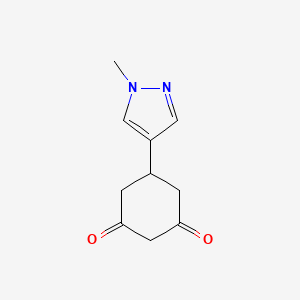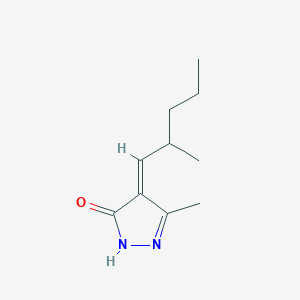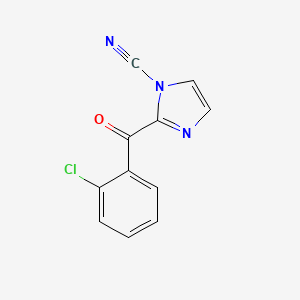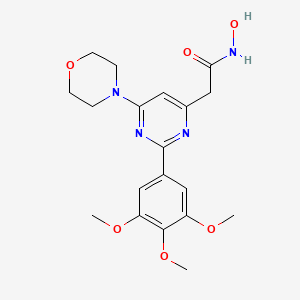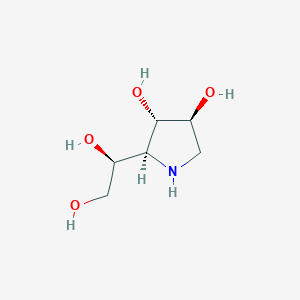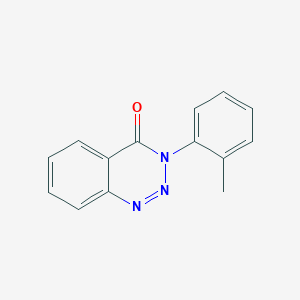![molecular formula C17H17ClN4O B12922173 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- CAS No. 393855-99-7](/img/structure/B12922173.png)
4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a 4-chlorophenyl ethynyl group The compound also contains a piperidine ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Sonogashira coupling and other key steps, as well as the development of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ethynyl group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethynyl group could produce an alkene or alkane.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The amino group and the ethynyl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-5-((4-fluorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Amino-5-((4-methylphenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl ethynyl group in 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
393855-99-7 |
|---|---|
Molekularformel |
C17H17ClN4O |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H17ClN4O/c18-14-5-2-12(3-6-14)1-4-13-11-20-17(19)21-16(13)22-9-7-15(23)8-10-22/h2-3,5-6,11,15,23H,7-10H2,(H2,19,20,21) |
InChI-Schlüssel |
SKYRVMNBKMQAHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


